3-Bromo-vortioxetine Hydrobromide
Description
Background on Vortioxetine (B1682262) and Related Chemical Modifications
The chemical structure of vortioxetine features a bis-aryl-sulfanyl amine and a piperazine (B1678402) derivative. wikipedia.org This structure has been the subject of various chemical modifications in research settings to explore how changes affect its biological activity. Studies have involved creating derivatives by making substitutions at the N-H terminal of the piperazine ring, including the addition of benzyl, aryl, and other functional groups. nih.gov These modifications are crucial for understanding the pharmacophore of vortioxetine and for developing new compounds with potentially enhanced or more specific activities.
Table 1: Pharmacological Profile of Vortioxetine
| Target | Action | Binding Affinity (Ki, nM) |
|---|---|---|
| Serotonin (B10506) Transporter (SERT) | Inhibitor | 1.6 |
| 5-HT3 Receptor | Antagonist | 3.7 |
| 5-HT1A Receptor | Agonist | 15 |
| 5-HT7 Receptor | Antagonist | 19 |
| 5-HT1B Receptor | Partial Agonist | 33 |
| 5-HT1D Receptor | Antagonist | 54 |
Data sourced from multiple preclinical studies. nih.govdrugbank.com
Significance of Halogen Substitution in Chemical Biology Research
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—is a widely used and powerful strategy in medicinal chemistry and drug design. researchgate.netnih.gov Halogenation can profoundly influence a molecule's physicochemical and pharmacological properties. These influences include effects on lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov
One of the key aspects of halogen substitution is the formation of "halogen bonds." A halogen bond is a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with an electron donor like an oxygen or nitrogen atom on a biological target. acs.orgacs.org The strength of this bond increases with the size and polarizability of the halogen, following the trend F < Cl < Br < I. This interaction can significantly enhance the potency and selectivity of a drug molecule. acs.org
Specifically, substituting with bromine offers a balance of steric bulk and electronegativity that can be advantageous. researchgate.net It can improve a compound's ability to occupy the binding site of a molecular target and can favorably alter its pharmacokinetic profile. researchgate.netnih.gov Research has shown that in some cases, replacing a chlorine atom with a bromine or iodine atom can increase binding affinity by an order of magnitude. acs.org Therefore, creating a brominated version of a lead compound like vortioxetine is a rational approach to investigate potential improvements in its biological activity.
Table 2: Properties of Halogens in Drug Design
| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) | Common Role in Medicinal Chemistry |
|---|---|---|---|---|
| Fluorine (F) | 1.47 | 3.98 | 0.56 | Improves metabolic stability, can block metabolism at specific sites. |
| Chlorine (Cl) | 1.75 | 3.16 | 2.18 | Enhances lipophilicity, participates in halogen bonding. |
| Bromine (Br) | 1.85 | 2.96 | 3.05 | Increases binding affinity through steric and electronic effects, strong halogen bond donor. |
Overview of Academic Research Areas for 3-Bromo-vortioxetine Hydrobromide
Given the established roles of vortioxetine and halogen substitution, academic research involving this compound would likely focus on several key areas. The primary goal would be to conduct detailed structure-activity relationship (SAR) studies. These investigations would aim to systematically characterize how the addition of a bromine atom at the 3-position of the phenyl ring alters the compound's interaction with its known biological targets.
Key research activities would include:
Synthesis and Characterization: The synthesis of 3-Bromo-vortioxetine would be a foundational step, likely following established synthetic routes for vortioxetine with modifications to include the bromination step. researchgate.netgoogle.comgoogle.com
In Vitro Pharmacological Profiling: Researchers would perform binding assays to determine the affinity (Ki values) of 3-Bromo-vortioxetine for the serotonin transporter (SERT) and the panel of serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, 5-HT7) that vortioxetine targets. drugbank.comnih.gov These results would be directly compared to those of the parent compound to quantify the effect of the bromine substitution.
Functional Assays: Beyond simple binding, functional assays would be employed to determine whether the brominated compound retains the same functional profile as vortioxetine (e.g., agonist, antagonist, partial agonist) at each receptor. nih.gov
Preclinical Models: Depending on the in vitro results, the compound might be advanced to preclinical animal models to assess its effects on neurotransmitter levels and to evaluate its potential antidepressant-like or cognitive-enhancing properties, similar to the investigations conducted for vortioxetine. researchgate.netresearchgate.net
Ultimately, this compound serves as a valuable chemical tool. Research on this compound contributes to a deeper understanding of the molecular pharmacology of multimodal antidepressants and provides insights that can guide the design of future therapeutic agents with improved efficacy or specificity.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Vortioxetine |
| 1-[2-(2,4-Dimethylphenylsulfanyl)-phenyl]-piperazine |
| 1-(4-bromo-2-fluorobenzyl)-4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine |
Properties
Molecular Formula |
C₁₈H₂₁BrN₂S · HBr |
|---|---|
Molecular Weight |
377.348091 |
Synonyms |
1-(2-((3-Bromo-2,4-dimethylphenyl)thio)phenyl)piperazine Hydrobromide; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for 3-Bromo-vortioxetine Hydrobromide Synthesis
Direct bromination of the parent compound, vortioxetine (B1682262), presents a straightforward approach to introduce a bromine atom onto its 2,4-dimethylphenyl ring. This electrophilic aromatic substitution is typically accomplished using a brominating agent. While specific examples for 3-Bromo-vortioxetine are not extensively detailed in public literature, the synthesis of analogous aryl bromides often employs reagents like N-Bromosuccinimide (NBS). The reaction conditions, such as solvent and temperature, are critical for controlling the regioselectivity of the bromination to favor the desired 3-position.
Multi-step syntheses using brominated precursors offer an alternative and often more controlled method for producing 3-Bromo-vortioxetine. These routes build the molecule sequentially, ensuring the bromine atom is in the correct position from the start.
A common strategy involves the synthesis of vortioxetine and its analogs through palladium-catalyzed coupling reactions. google.comgoogle.com For instance, a key intermediate, 1-(2-bromophenyl)piperazine, can be synthesized and then coupled with 2,4-dimethylthiophenol using a palladium catalyst and a phosphine (B1218219) ligand. google.comgoogle.com To produce the 3-bromo derivative, a brominated version of the thiophenol starting material would be required.
Another documented precursor route involves reacting o-bromoiodobenzene with 2,4-dimethylthiophenol to form 1-(2-bromophenylsulfanyl)-2,4-dimethylbenzene, which is then coupled with piperazine (B1678402). google.compatsnap.com Again, adapting this for the 3-bromo derivative would necessitate starting with a brominated 2,4-dimethylthiophenol. The final step in these sequences is the formation of the hydrobromide salt. google.com
A specific method for preparing vortioxetine hydrobromide involves reacting 2,4-dimethyl thiophenol with o-bromonitrobenzene, followed by a catalytic hydrogenation, a Sandmeyer reaction, and finally, a reaction with piperazine and hydrobromic acid to form the salt. google.com
| Precursor-Based Synthesis Step | Reactants | Key Reagents/Catalysts | Product | Reference |
| C-S Coupling | o-bromoiodobenzene, 2,4-dimethylthiophenol | Palladium catalyst, inorganic alkali | 1-(2-bromophenylsulfanyl)-2,4-dimethylbenzene | google.compatsnap.com |
| C-N Coupling | 1-(2-bromophenylsulfanyl)-2,4-dimethylbenzene, Piperazine | Palladium catalyst, phosphine ligand | Vortioxetine (free base) | google.com |
| Salt Formation | Vortioxetine (free base) | Hydrobromic Acid (HBr) | Vortioxetine Hydrobromide | google.comchemicalbook.com |
This table represents a generalized precursor-based route for vortioxetine, which can be adapted for its 3-bromo derivative.
Research has focused on improving the synthesis of vortioxetine, with developments that are applicable to its derivatives. A significant area of advancement is in catalysis. While palladium with phosphine ligands is common, the high cost of palladium has driven research into alternatives. google.compatsnap.com Copper-based catalyst systems have been developed as a more cost-effective option, capable of promoting both the C-N and C-S bond formations required for the core structure, potentially in a one-pot process. patsnap.com
Furthermore, catalyst-free methods are being explored. For example, N-arylation of piperazine has been achieved using unactivated fluorobenzene (B45895) derivatives with a strong base like lithium hexamethyldisilazide, avoiding transition metals entirely. thieme-connect.com Such innovations aim to create more efficient, economical, and environmentally friendly industrial processes. google.com
Isolation and Purification Techniques for this compound
After synthesis, the crude 3-Bromo-vortioxetine must be isolated and purified to achieve the high purity required for a chemical standard. The process typically begins with converting the synthesized free base into its hydrobromide salt.
A standard procedure involves dissolving the crude vortioxetine base in a suitable solvent, such as isopropyl acetate (B1210297) or 2-butanol (B46777). chemicalbook.comgoogle.comgoogle.com An aqueous solution of hydrobromic acid is then added, often at a controlled temperature, to precipitate the hydrobromide salt. chemicalbook.comgoogle.com The solid product is collected by filtration, washed with a solvent like isopropyl acetate to remove residual impurities, and then dried. chemicalbook.com
For higher purity, recrystallization is employed. This can be done from various solvent systems, including a mixture of 2-butanol and water google.comgoogle.com or mixed solvents like acetone (B3395972) and acetonitrile. google.com The process involves dissolving the hydrobromide salt at an elevated temperature and then allowing it to cool, which causes the purified crystalline product to form. google.com The final purity is typically assessed using High-Performance Liquid Chromatography (HPLC). google.comgoogle.com
| Purification Step | Solvent(s) | Process | Outcome | Reference |
| Salt Formation/Precipitation | Isopropyl Acetate or 2-Butanol | Addition of aqueous HBr | Crude Vortioxetine HBr solid | chemicalbook.comgoogle.com |
| Recrystallization | 2-Butanol and Water | Heating to dissolve, followed by cooling crystallization | Purified Crystalline Vortioxetine HBr | google.com |
| Recrystallization | Acetone and Acetonitrile | Heating to reflux, followed by cooling crystallization | Purified Vortioxetine HBr | google.com |
Green Chemistry Principles in the Synthesis of Vortioxetine Derivatives
The application of green chemistry principles aims to make the synthesis of pharmaceuticals like vortioxetine more environmentally and economically sustainable. google.comresearchgate.net Key areas of focus include reducing the use of hazardous materials, improving atom economy, and increasing energy efficiency.
A major thrust is the replacement of expensive and toxic heavy metal catalysts, like palladium, with more abundant and benign alternatives such as copper or iron. patsnap.comresearchgate.net The development of catalyst-free reactions represents an even greener approach. thieme-connect.com
Solvent choice is another critical factor. Efforts are made to minimize the use of volatile organic solvents and explore greener alternatives. rsc.org Process intensification, such as combining multiple reaction steps into a single "one-pot" procedure, reduces waste, energy consumption, and processing time. patsnap.comrsc.orggoogleapis.com For example, a one-pot process can be used for the Sandmeyer reaction and subsequent deprotection step in certain vortioxetine synthesis routes. google.com These strategies collectively contribute to a more sustainable lifecycle for the production of vortioxetine and its derivatives. rsc.org
Structural Analysis and Spectroscopic Characterization
Elucidation of Molecular Structure for 3-Bromo-vortioxetine Hydrobromide
This compound is structurally derived from vortioxetine (B1682262), a compound known chemically as 1-[2-(2,4-Dimethylphenylsulfanyl)-phenyl]-piperazine. nih.gov The core structure consists of a piperazine (B1678402) ring connected to a phenyl group, which is, in turn, bonded to a 2,4-dimethylphenyl group through a thioether (sulfur) linkage. The defining feature of this derivative is the substitution of a hydrogen atom with a bromine atom at the third position of the central phenyl ring.
The compound is supplied as a hydrobromide salt, which means the piperazine moiety is protonated and forms an ionic bond with a bromide ion (Br⁻). This salt formation is a common practice in pharmaceuticals to enhance stability and solubility. smolecule.com The molecular formula for the salt is often cited as C₁₈H₂₂Br₂N₂S, accounting for the bromine on the phenyl ring and the bromide counter-ion. pharmaffiliates.com
The synthesis of this compound typically involves the bromination of vortioxetine using a suitable agent like N-bromosuccinimide, followed by treatment with hydrobromic acid to form the hydrobromide salt. smolecule.com
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-((2,4-dimethylphenyl)thio)-3-bromophenyl)piperazine hydrobromide | - |
| Molecular Formula | C₁₈H₂₂Br₂N₂S | pharmaffiliates.com |
| Molecular Weight | 458.26 g/mol | pharmaffiliates.com |
| CAS Number | 2725536-51-4 | smolecule.compharmaffiliates.comcrslaboratories.com |
| Parent Compound | Vortioxetine | usbio.netusbio.net |
Conformational Analysis and Stereochemical Considerations
Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of a molecule's biological activity. The parent compound, vortioxetine, is achiral, meaning it is superimposable on its mirror image and does not have any stereocenters. nih.gov The introduction of a bromine atom onto the phenyl ring of 3-Bromo-vortioxetine does not create a chiral center. Therefore, the molecule remains achiral and does not exhibit optical activity.
However, the molecule possesses significant conformational flexibility due to several single bonds capable of rotation:
Piperazine Ring: The six-membered piperazine ring can adopt different conformations, most commonly the stable "chair" form, to minimize steric strain.
Thioether Linkage: Rotation can occur around the Carbon-Sulfur-Carbon bonds of the thioether bridge.
Phenyl-Piperazine Bond: The bond connecting the central phenyl ring to the piperazine nitrogen also allows for rotational freedom.
These rotational possibilities mean the molecule is not static but exists as an equilibrium of different conformers. The specific preferred conformation in a biological system would be influenced by its interactions with protein binding sites.
Advanced Spectroscopic Techniques in Structural Determination
The definitive structure of this compound is confirmed using a suite of advanced spectroscopic methods. While specific spectra for this particular derivative are not widely published, the application of these techniques follows established principles for organic compound characterization. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. nih.gov For 3-Bromo-vortioxetine, MS would show a characteristic isotopic pattern due to the presence of two bromine atoms (one structural, one as the counter-ion), which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. Key absorbances would include N-H stretching from the protonated piperazine, C-H stretches from the aromatic and alkyl groups, and C-N and C-S stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the electronic absorption of the molecule. The aromatic rings in 3-Bromo-vortioxetine would produce characteristic absorption maxima. For the parent compound vortioxetine, a maximum absorption wavelength (λmax) has been noted at 225.0 nm. researchgate.net The presence of the bromine atom, a chromophore, would be expected to shift this absorption wavelength.
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are used not for structural elucidation directly, but to purify the compound and confirm its purity. researchgate.net
Table 2: Application of Spectroscopic Techniques for Structural Confirmation
| Technique | Purpose | Expected Findings for this compound | Source(s) |
| ¹H-NMR | To determine the proton environment and connectivity. | Signals corresponding to aromatic, methyl, and piperazine protons; specific shifts confirm bromine position. | nih.gov |
| ¹³C-NMR | To determine the carbon skeleton of the molecule. | A unique signal for each carbon atom in the structure. | nih.gov |
| HRMS | To confirm molecular formula and weight. | A molecular ion peak corresponding to the exact mass of C₁₈H₂₁Br₂N₂S and a distinct isotopic pattern for two bromine atoms. | nih.gov |
| IR Spectroscopy | To identify functional groups. | Characteristic peaks for N-H, C-H, C-N, and C-S bonds. | - |
| UV-Vis | To analyze electronic transitions in aromatic systems. | A characteristic maximum absorption wavelength (λmax), likely shifted from the parent compound's 225.0 nm. | researchgate.net |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of potential drug candidates with their protein targets.
Interactions with Serotonin (B10506) Transporter (SERT) Binding Sites
Vortioxetine (B1682262) is a potent inhibitor of the human serotonin transporter (hSERT). nih.gov Computational modeling, using homology models of hSERT based on bacterial and fruit fly transporter structures, has been employed to investigate the binding of vortioxetine. nih.gov These studies suggest that vortioxetine can adopt several distinct binding orientations within the central binding site of hSERT. nih.gov Through a combination of ligand docking and site-directed mutagenesis, researchers have identified a functionally relevant binding mode. nih.gov It is plausible that 3-Bromo-vortioxetine, due to its structural similarity, would also bind to the central site of SERT, with the bromine atom potentially influencing its binding affinity and orientation through altered steric and electronic interactions.
Engagement with Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, 5-HT7)
Vortioxetine exhibits a complex pharmacology, acting as an agonist, partial agonist, or antagonist at various serotonin receptor subtypes. drugbank.com Computational and in vitro studies have extensively investigated its interaction with the 5-HT3 receptor. nih.govbiorxiv.orgnih.gov Modeling and mutational analysis of the human 5-HT3A receptor have revealed that vortioxetine binds in a manner distinct from known orthosteric ligands. nih.gov While it shares some interactions with the aromatic box of the orthosteric binding site, it also engages with residues not previously considered crucial for ligand binding. nih.gov Molecular dynamics simulations have further shown that vortioxetine stabilizes different conformational states of the human and mouse 5-HT3 receptors, which may explain its varied functional activity across species. biorxiv.orgnih.gov
For other serotonin receptors, QSAR studies on vortioxetine analogs have provided models for their activity as 5-HT1A agonists and 5-HT3A antagonists. nih.govresearchgate.net These models highlight the importance of specific physicochemical properties for receptor interaction. nih.govresearchgate.net Given that 3-Bromo-vortioxetine is an impurity of vortioxetine, it is suggested to inhibit 5-HT1A, 5-HT1B, 5-HT3A, and 5-HT7 receptors. usbio.net The addition of a bromine atom could enhance its binding profile. smolecule.com
| Receptor Subtype | Interaction of Vortioxetine | Potential Implication for 3-Bromo-vortioxetine |
| 5-HT1A | Agonist drugbank.com | Likely agonist activity, potentially with altered potency. |
| 5-HT1B | Partial Agonist drugbank.com | Likely partial agonist activity. |
| 5-HT1D | Antagonist drugbank.com | Likely antagonist activity. |
| 5-HT3 | Antagonist drugbank.comnih.gov | Likely antagonist activity, with potential for altered binding interactions. |
| 5-HT7 | Antagonist drugbank.com | Likely antagonist activity. |
Interactions with Other Biological Macromolecules (e.g., SARS-CoV-2 Main Protease, Cyclooxygenase Enzymes)
The potential for drug repurposing has led to computational investigations of vortioxetine and its derivatives against other biological targets. Molecular docking studies have explored the interaction of vortioxetine derivatives with the main protease (Mpro) of SARS-CoV-2. nih.govconsensus.appnih.gov These studies have shown that certain derivatives exhibit better binding efficiency towards Mpro than the parent compound, suggesting they could be developed as potential COVID-19 treatments. nih.govnih.gov
Similarly, docking studies have been performed to predict the interactions between vortioxetine derivatives and cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov These computational predictions, correlated with experimental data, have identified derivatives with varying degrees of inhibitory activity and specificity for COX-1 and COX-2. nih.gov While these studies did not specifically include 3-Bromo-vortioxetine, they establish a precedent for the broader biological screening of vortioxetine analogs.
| Target Macromolecule | Findings for Vortioxetine Derivatives |
| SARS-CoV-2 Main Protease (Mpro) | Some derivatives show superior binding efficiency compared to vortioxetine. nih.govnih.gov |
| Cyclooxygenase (COX) Enzymes | Derivatives exhibit varying inhibitory activity and specificity for COX-1 and COX-2. nih.gov |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For vortioxetine analogs, 2D-QSAR models have been developed to explore the properties influencing their antidepressant activity. nih.govresearchgate.net These models have been established for SERT inhibition, 5-HT1A agonism, and 5-HT3A antagonism. nih.govresearchgate.net For instance, a four-descriptor model for SERT inhibition highlighted the importance of complementary information content, solubility, mass, and partial charge on the van der Waals surface area. nih.gov For 5-HT1A agonism, a two-descriptor model emphasized molecular shape and the van der Waals volume of atoms. nih.gov These models can be used to predict the activity of new, unsynthesized vortioxetine analogs. nih.govresearchgate.net Although 3-Bromo-vortioxetine was not part of the training set for these published models, its activity could potentially be predicted using these established relationships.
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target, offering insights into the stability of the complex and the conformational changes that occur upon binding. MD simulations have been instrumental in studying the interaction of vortioxetine with the 5-HT3 receptor. biorxiv.orgnih.gov These simulations revealed that vortioxetine stabilizes a resting, inhibited state of the mouse 5-HT3 receptor and an agonist-bound-like state of the human receptor, providing a molecular basis for its observed functional differences. biorxiv.orgnih.gov Furthermore, MD simulations have been used in conjunction with docking studies of vortioxetine derivatives against the SARS-CoV-2 main protease. nih.gov Such simulations for 3-Bromo-vortioxetine would be crucial to assess the stability of its binding to SERT and various serotonin receptors, and to understand how the bromine atom affects the dynamics and stability of the ligand-protein complex.
In Vitro Mechanistic Pharmacology and Biochemical Characterization
Ligand Binding Affinity and Selectivity Profiling to Neurotransmitter Receptors and Transporters
Vortioxetine (B1682262), the parent compound of 3-Bromo-vortioxetine, exhibits a multimodal pharmacological profile, targeting multiple components of the serotonin (B10506) system. nih.govnih.gov It is recognized as a serotonin modulator and stimulator (SMS) due to its dual action of inhibiting the serotonin transporter (SERT) and modulating various serotonin receptors. nih.gov While specific binding affinity data for 3-Bromo-vortioxetine Hydrobromide is not extensively detailed in publicly available literature, the profile of vortioxetine provides a foundational understanding.
Vortioxetine demonstrates high affinity for the human serotonin transporter (hSERT) and a range of serotonin (5-HT) receptors. nih.govmedchemexpress.com Its profile includes antagonism of the 5-HT3, 5-HT7, and 5-HT1D receptors, agonism of the 5-HT1A receptor, and partial agonism of the 5-HT1B receptor. nih.govnih.gov
Table 1: In Vitro Binding Affinities (Ki, nM) of Vortioxetine for Human Serotonin Receptors and Transporter
| Target | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin Transporter (SERT) | 1.6 |
| 5-HT1A Receptor | 15 |
| 5-HT1B Receptor | 33 |
| 5-HT3A Receptor | 3.7 |
| 5-HT7 Receptor | 19 |
Source: MedChemExpress, PubChem. nih.govmedchemexpress.com
Vortioxetine is a potent inhibitor of the human serotonin transporter (hSERT). nih.gov The mechanism of its high-affinity binding has been investigated through a combination of computational modeling, mutagenesis studies, and biological assays. Homology models of hSERT, based on crystal structures of related transporters, suggest that vortioxetine can fit into the central binding site of the transporter. nih.gov
Functional studies using numerous hSERT point mutants have helped to delineate the specific orientation of vortioxetine within this binding pocket. This research confirmed that among several potential binding modes identified by docking simulations, only one is functionally relevant. nih.gov This detailed understanding of the molecular interaction between vortioxetine and hSERT is crucial for the structure-based design of new multimodal antidepressants. nih.gov The precise impact of the bromine substitution in 3-Bromo-vortioxetine on this binding mechanism has not been specifically elucidated in the reviewed literature.
The therapeutic effects of vortioxetine are linked to its complex functional activity across multiple 5-HT receptor subtypes. nih.gov
5-HT1B Receptor Partial Agonism: It functions as a partial agonist at 5-HT1B receptors. nih.govnih.gov
5-HT3, 5-HT1D, and 5-HT7 Receptor Antagonism: Vortioxetine is an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors. nih.govnih.gov Its antagonism at the 5-HT3 receptor, in particular, is believed to play a role in its pro-cognitive effects by modulating neurotransmitter release. researchgate.netnih.gov In vivo studies have shown that vortioxetine can inhibit 5-HT3 receptor-expressing interneurons in the cortex, which in turn disinhibits excitatory pyramidal neurons. nih.gov
Significant species-dependent differences have been identified in the functional activity of vortioxetine at the 5-HT3 receptor. biorxiv.orgnih.gov
Using techniques such as cryo-electron microscopy (cryo-EM) and electrophysiology, researchers have demonstrated that vortioxetine acts differently on human versus rodent 5-HT3 receptors. biorxiv.orgnih.govbiorxiv.org
In Rodent Receptors: At mouse and rat 5-HT3A receptors, vortioxetine functions as a potent antagonist. biorxiv.orgnih.gov It stabilizes the receptor in a resting, inhibited state. nih.govbiorxiv.org
In Human Receptors: In contrast, at the human 5-HT3A receptor, vortioxetine acts as a fast-desensitizing agonist. biorxiv.org It stabilizes the receptor in a state that resembles an agonist-bound conformation. nih.govbiorxiv.org
This disparity in functional outcome is accompanied by differences in inhibitory potency. The IC50 value for vortioxetine at the guinea pig 5-HT3A receptor is two orders of magnitude higher than at rat, mouse, or human receptors. biorxiv.org Furthermore, recovery from inhibition by vortioxetine is observed at guinea pig receptors but is notably absent at human 5-HT3 receptors, where inhibition can persist for extended periods. biorxiv.org These findings highlight the intrinsic fragility of the human receptor's transmembrane domain and suggest a membrane partition mechanism may explain the lack of recovery after administration. nih.gov
Table 2: Comparative Functional Activity of Vortioxetine at 5-HT3 Receptors
| Species | Receptor | Functional Effect |
|---|---|---|
| Human | h5-HT3AR | Fast-desensitizing agonist |
| Mouse | m5-HT3AR | Antagonist |
| Rat | r5-HT3AR | Antagonist |
Source: bioRxiv, PubMed. biorxiv.orgnih.govbiorxiv.org
Enzyme Inhibition Kinetics and Mechanisms
The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is a cysteine protease that is essential for viral replication, making it a key target for antiviral drug development. nih.govnih.gov The catalytic mechanism of Mpro involves a Cys145–His41 catalytic dyad in the active site. mdpi.com Inhibitors are often designed to form a covalent bond with the Cys145 thiol group, thereby inactivating the enzyme. mdpi.com
Studies have explored vortioxetine derivatives as potential inhibitors of SARS-CoV-2 Mpro. nih.govconsensus.app Molecular docking simulations have suggested that certain vortioxetine derivatives could exhibit better binding efficiency towards Mpro compared to the parent compound or other antivirals like remdesivir. nih.gov These inhibitors are designed to fit within the S1 and S2 subsites of the Mpro active site. youtube.com While these computational studies are promising, specific kinetic data (e.g., IC50, Kinact) for the inhibition of Mpro by this compound are not provided in the reviewed scientific reports. The research indicates that derivatives of vortioxetine could be developed as potential agents against COVID-19, but experimental validation is required. nih.gov
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov The kinetics of COX inhibition can vary significantly, with inhibitors acting through competitive, time-dependent, or covalent mechanisms. nih.gov
While some research suggests that vortioxetine may have anti-inflammatory and oxidative stress-reducing properties, direct evidence and kinetic data for the modulation of COX-1 or COX-2 enzymes by vortioxetine or its derivatives, including this compound, are not available in the surveyed literature. researchgate.netnih.gov Some clinical observations note improved outcomes when antidepressants are used in conjunction with a selective COX-2 inhibitor like celecoxib, but this does not demonstrate direct inhibition by the antidepressant itself. researchgate.net
Neurotransmitter Release and Reuptake Modulation at the Cellular Level
Based on available information, this compound is characterized as a multimodal serotonergic agent. usbio.net Its mechanism of action is believed to involve the inhibition of serotonin reuptake, a key process in modulating serotonergic neurotransmission. smolecule.com This action is complemented by its interaction with various serotonin receptor subtypes. It is suggested to act as an agonist at the 5-HT1A receptor, which is known to enhance serotonergic activity. smolecule.com Furthermore, it is described as an antagonist at the 5-HT3 receptor, a mechanism that may contribute to reducing certain side effects like nausea. smolecule.com The compound is also noted to modulate the 5-HT7 receptor. smolecule.com
While detailed studies on vortioxetine, the parent compound, have shown it increases the extracellular concentration of several neurotransmitters including serotonin, norepinephrine, dopamine (B1211576), acetylcholine, and histamine (B1213489) through its complex interactions with serotonin receptors and transporters, similar specific studies on the 3-bromo derivative are not currently published. tga.gov.au
Cellular Pathway Investigations and Downstream Signaling Events
A thorough review of scientific databases reveals a lack of specific studies investigating the cellular pathways and downstream signaling events directly modulated by this compound. Research on the parent compound, vortioxetine hydrobromide, has identified its ability to inhibit the JAK2/SRC-STAT3 signaling pathway in gastric cancer cells, a finding that highlights potential cellular mechanisms beyond its primary neuropsychopharmacological targets. nih.gov However, it is crucial to note that these findings are specific to vortioxetine, and similar investigations for its 3-bromo derivative have not been reported. Therefore, the impact of this compound on intracellular signaling cascades remains an area for future research.
In Vitro Antioxidant Activity and Related Biochemical Pathways
There is currently no available scientific literature that specifically examines the in vitro antioxidant activity of this compound or its effects on related biochemical pathways. Studies on the parent compound, vortioxetine, have suggested that it may possess antioxidant properties. For instance, research has shown that long-term treatment with vortioxetine can prevent oxidative stress phenomena in an animal model of Alzheimer's disease by preventing the over-expression of inducible nitric oxide synthase (iNOS) and NADPH oxidase 2 (Nox2), and rescuing the mRNA expression of the antioxidant enzyme glutathione (B108866) peroxidase 1 (Gpx1). nih.gov Another study indicated that vortioxetine exerts antioxidant activity in human monocytes/macrophages. frontiersin.org Nevertheless, these antioxidant effects are attributed to vortioxetine, and it cannot be assumed that this compound possesses similar properties without direct experimental evidence.
Structure Activity Relationship Sar Studies of 3 Bromo Vortioxetine Hydrobromide and Its Derivatives
Influence of Bromine Substitution on Molecular Interactions and In Vitro Biological Activity
The introduction of a bromine atom at the 3-position of the vortioxetine (B1682262) scaffold is a critical modification that significantly influences the compound's interaction with its biological targets. Vortioxetine itself is a multimodal antidepressant that functions primarily through the inhibition of the serotonin (B10506) transporter (SERT) and as an antagonist at the 5-HT3 receptor. researchgate.netnih.govnih.gov The binding of vortioxetine to these targets is complex, involving its two phenyl rings and the piperazine (B1678402) moiety. researchgate.netbiorxiv.org
While direct experimental data on the in vitro biological activity of 3-Bromo-vortioxetine is not extensively published, the influence of halogen substitution on similar selective serotonin reuptake inhibitors (SSRIs) provides valuable insights. For instance, studies on paroxetine (B1678475) analogues have shown that replacing a fluorine atom with a bromine atom can alter binding affinity and the preferred binding orientation within the SERT. nih.govnih.gov The larger and more electron-rich nature of bromine compared to the methyl group in vortioxetine can lead to altered van der Waals and electronic interactions with amino acid residues in the binding pocket.
Computational modeling and mutational analysis of vortioxetine's binding to the human 5-HT3A receptor have highlighted the importance of specific residues, such as Val202 on Loop F, in its unique pharmacological profile. nih.gov The presence of a bulky bromine atom at the 3-position of the phenyl ring would likely modulate these interactions. Furthermore, a patent on vortioxetine analogues suggests that replacing the methyl group with a halogen, such as bromine, could enhance metabolic stability and the ability to cross the blood-brain barrier. google.com This is because the carbon-bromine bond is less susceptible to oxidative metabolism than a methyl group.
The following table summarizes the known in vitro activity of the parent compound, vortioxetine, at its primary targets. The projected effects of 3-bromo substitution are based on established SAR principles for halogenated aromatic compounds.
| Target | Vortioxetine (Ki, nM) | Predicted Effect of 3-Bromo Substitution | Rationale |
| Human SERT | 1.6 | Potentially altered affinity and/or binding pose | Changes in steric and electronic interactions within the binding site. nih.govnih.gov |
| Human 5-HT3A Receptor | 3.7 | Potentially altered antagonist activity | Modulation of interactions with key residues in the binding pocket. nih.gov |
| Human 5-HT1A Receptor | 15 (agonist) | Possible modulation of agonist activity | The phenyl ring is a key interacting moiety. |
| Human 5-HT7 Receptor | 19 (antagonist) | Possible modulation of antagonist activity | The phenyl ring is a key interacting moiety. |
| Human 5-HT1D Receptor | 54 (antagonist) | Possible modulation of antagonist activity | The phenyl ring is a key interacting moiety. |
| Human 5-HT1B Receptor | 33 (partial agonist) | Possible modulation of partial agonist activity | The phenyl ring is a key interacting moiety. |
Data for vortioxetine sourced from publicly available pharmacological databases. Predicted effects are hypothetical.
Design and Synthesis of Analogues for SAR Elucidation
The exploration of the structure-activity relationships of 3-Bromo-vortioxetine Hydrobromide necessitates the design and synthesis of a range of analogues. These synthetic efforts are guided by the need to understand the contribution of different parts of the molecule to its biological activity.
The synthesis of vortioxetine and its analogues typically involves a palladium-catalyzed cross-coupling reaction to form the diaryl sulfide (B99878) core. google.com For 3-Bromo-vortioxetine, this would likely involve the reaction of a brominated phenyl precursor. A general synthetic route is outlined in several patents, which can be adapted for creating a variety of analogues. google.comwipo.int
Key strategies for designing analogues to elucidate SAR include:
Modification of the Phenyl Rings: Besides the bromine at the 3-position, other substitutions can be explored on both phenyl rings to probe the effects of electronics and sterics on activity.
Alterations to the Piperazine Ring: The nitrogen of the piperazine ring is a common point for modification. Synthesizing derivatives with different substituents at this position can help in understanding the requirements for optimal interaction with the target proteins. nih.gov
Isosteric Replacements: Replacing the bromine atom with other halogens (e.g., chlorine, iodine) or other functional groups of similar size can provide a clearer picture of the role of the halogen in the molecule's activity.
A representative synthetic scheme for vortioxetine analogues is presented below:
1-X-2-nitrobenzene + 2,4-dimethylbenzenethiol (B47642) → 2,4-dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene
2,4-dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene + thiosulphate → (2-((2,4-dimethylphenyl)thio)phenyl)sulfamic acid
(2-((2,4-dimethylphenyl)thio)phenyl)sulfamic acid + bis(2-Y-ethyl)amine → 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carbaldehyde
4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carbaldehyde + HBr → vortioxetine hydrobromide wipo.int
This scheme can be adapted to produce 3-Bromo-vortioxetine by using appropriately substituted starting materials.
Computational Approaches in SAR Elucidation (e.g., Fragment-Based Drug Design, Virtual Screening)
Computational chemistry plays a pivotal role in understanding the SAR of 3-Bromo-vortioxetine and guiding the design of new analogues. Techniques such as molecular docking and molecular dynamics simulations have been instrumental in visualizing how vortioxetine binds to its targets. nih.govbiorxiv.orgacs.org
Molecular Docking and Homology Modeling: Since the crystal structure of human SERT is not available, homology models based on related transporters like the bacterial leucine (B10760876) transporter (LeuT) and the Drosophila dopamine (B1211576) transporter (dDAT) have been constructed. researchgate.netnih.govacs.org Docking studies of vortioxetine into these models have proposed several binding poses within the central S1 binding site. These computational predictions are then tested and refined using site-directed mutagenesis experiments, where key amino acids in the binding site are mutated to observe the effect on vortioxetine's potency. nih.gov A similar approach can be applied to 3-Bromo-vortioxetine to predict how the bromine substitution alters its binding mode.
Fragment-Based Drug Design (FBDD): FBDD is a powerful strategy for developing potent and selective ligands. frontiersin.orgyoutube.com In the context of 3-Bromo-vortioxetine, the molecule can be deconstructed into key fragments, such as the bromophenyl group and the piperazine moiety. The bromophenyl fragment can be screened for its binding to the target, and then "grown" or linked with other fragments to build novel molecules with improved properties. frontiersin.org This approach allows for a more rational exploration of chemical space compared to traditional high-throughput screening.
Virtual Screening: This computational technique can be used to screen large libraries of virtual compounds for their potential to bind to a specific target. nih.gov For 3-Bromo-vortioxetine, virtual screening could be employed to identify other potential biological targets, which is particularly relevant for a multi-target drug. It can also be used to prioritize the synthesis of new analogues by predicting their binding affinities before they are made in the lab.
The following table outlines the application of these computational methods to the SAR elucidation of 3-Bromo-vortioxetine.
| Computational Method | Application to 3-Bromo-vortioxetine SAR | Expected Outcome |
| Homology Modeling | Build 3D models of target proteins (e.g., SERT, 5-HT3R). | A structural framework for docking studies. |
| Molecular Docking | Predict the binding pose and affinity of 3-Bromo-vortioxetine and its analogues. nih.gov | Identification of key molecular interactions and rationalization of SAR data. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |
| Fragment-Based Drug Design (FBDD) | Use molecular fragments of 3-Bromo-vortioxetine to design new lead compounds. frontiersin.orgyoutube.com | Novel chemical scaffolds with optimized properties. |
| Virtual Screening | Screen virtual libraries of compounds for activity at vortioxetine's targets. nih.gov | Identification of new multi-target ligands and prioritization of synthetic targets. |
Analytical Chemistry and Impurity Profiling in Research
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone of pharmaceutical analysis for purity assessment and impurity profiling. These techniques offer high resolution and sensitivity, enabling the separation of the active pharmaceutical ingredient (API) from structurally similar impurities.
A variety of HPLC methods have been developed for the analysis of vortioxetine (B1682262) and its related substances, which are applicable to the detection and quantification of 3-Bromo-vortioxetine Hydrobromide. nih.govijprajournal.comijprajournal.comwjpmr.com Reversed-phase HPLC (RP-HPLC) is the most commonly employed technique, utilizing a non-polar stationary phase and a polar mobile phase.
Typical RP-HPLC Method Parameters for Vortioxetine and its Impurities:
| Parameter | Typical Conditions |
| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) bonded silica (B1680970) gel |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic modifier (e.g., acetonitrile, methanol) |
| Elution Mode | Gradient or isocratic elution |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 30 - 45 °C |
| Detection Wavelength | 224 - 228 nm |
This table presents a generalized summary of typical RP-HPLC conditions for the analysis of vortioxetine and its related impurities, including this compound.
The development of a stability-indicating HPLC method is crucial for distinguishing the API from its degradation products and process-related impurities. nih.govbohrium.com Such methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring they are specific, accurate, precise, linear, and robust. researchgate.net
This compound is recognized as a potential process-related impurity in the synthesis of vortioxetine. researchgate.net Its formation can arise from the starting materials or intermediates used in the manufacturing process. The isolation of this impurity is essential for its unequivocal identification and characterization.
Preparative HPLC is often employed for the isolation of impurities. Once isolated, a combination of spectroscopic techniques is used for structural elucidation:
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the presence of the bromine atom. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical structure, including the position of the bromine atom on the aromatic ring. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule. researchgate.net
The characterization of such impurities is vital for understanding their potential toxicological properties and for setting appropriate acceptance criteria in the final drug substance.
Spectrometric Methods for Quantitative Analysis of the Compound
While chromatographic techniques are primarily used for separation and quantification, spectrometric methods, particularly UV-Visible spectrophotometry, can be employed for the quantitative analysis of bulk drug substances and in certain in-process controls.
For a compound like this compound, a UV spectrophotometric method would involve measuring the absorbance at a specific wavelength (λmax), where the compound exhibits maximum absorption of light. The concentration of the compound is then determined using the Beer-Lambert law. The typical detection wavelength for vortioxetine and its related compounds is in the range of 224-228 nm. google.com
However, for the quantification of impurities at low levels, UV spectrophotometry often lacks the necessary specificity and sensitivity compared to HPLC. Therefore, HPLC with UV detection remains the preferred method for the quantitative analysis of this compound as an impurity. nih.govijprajournal.com
More advanced spectrometric techniques coupled with chromatography, such as LC-MS/MS, offer even higher sensitivity and selectivity. nih.gov These methods are particularly useful for the quantification of trace-level impurities and for pharmacokinetic studies.
Development of Research-Grade Analytical Methods for this compound
The development of a research-grade analytical method for this compound would focus on achieving high sensitivity, specificity, and accuracy for its quantification, particularly at trace levels.
Key aspects of developing such a method would include:
Method Optimization: A systematic approach, such as Design of Experiments (DoE), can be used to optimize chromatographic conditions (e.g., mobile phase composition, pH, column temperature, and flow rate) to achieve the best separation from vortioxetine and other potential impurities.
Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) would be performed. This helps to ensure that the method can separate the analyte from any potential degradation products. researchgate.net
Validation according to ICH Guidelines: The method would be rigorously validated for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). researchgate.net
Illustrative Validation Parameters for a Hypothetical HPLC Method:
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
This table provides illustrative acceptance criteria for the validation of an HPLC method for the quantification of an impurity, based on ICH guidelines.
The development of such a well-characterized and validated analytical method is a prerequisite for the reliable monitoring and control of this compound in the research and manufacturing of vortioxetine.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 3-Bromo-vortioxetine Hydrobromide, and what critical intermediates should be monitored?
- The synthesis of vortioxetine derivatives typically involves thioether bond formation between substituted phenylpiperazine and brominated aromatic thiols. A key intermediate is the brominated thiophenol derivative, which undergoes nucleophilic substitution with piperazine precursors. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to minimize side products like dehalogenated byproducts . Characterization of intermediates via H/C NMR and LC-MS is critical to confirm structural integrity .
Q. Which analytical methods are validated for purity assessment and structural elucidation of this compound?
- High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile-phosphate buffer mobile phase) is standard for purity analysis (>95% by area normalization). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for confirming molecular weight (, MW 460.2) and regioselective bromination. Cross-validation against pharmacopeial standards (e.g., USP) ensures method robustness .
Q. How should stability studies be designed to evaluate this compound under varying storage conditions?
- Accelerated stability testing (40°C/75% RH for 6 months) and photolytic stress (ICH Q1B guidelines) are recommended. Monitor degradation products via forced degradation studies (acid/base hydrolysis, oxidation). Store the compound in sealed containers at +4°C to prevent hygroscopic degradation and bromine displacement reactions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize impurities in the synthesis of this compound?
- Central Composite Design (CCD) is effective for multivariate optimization. Key factors include stoichiometric ratios (brominating agent:substrate), reaction time, and solvent polarity. Response surfaces can predict optimal conditions (e.g., 1.2:1 molar ratio of -bromosuccinimide in dichloromethane at 0°C for 2 hours). Statistical validation (ANOVA) ensures reproducibility .
Q. What strategies resolve contradictions in pharmacological data when this compound exhibits dual serotonin receptor modulation and off-target effects?
- Use orthogonal assays:
- In vitro : Radioligand binding assays (5-HT/5-HT receptors) with values compared to vortioxetine.
- In vivo : Behavioral models (e.g., forced swim test for antidepressant activity) with dose-response curves.
- Off-target profiling : Screen against hERG channels and CYP450 isoforms to assess cardiotoxicity and metabolic interference. Discrepancies may arise from differential bromine-induced steric effects on receptor binding .
Q. How should experimental models be designed to evaluate the cognitive-enhancing effects of this compound in neurodegenerative disease contexts?
- Animal models : Use scopolamine hydrobromide-induced cognitive impairment in rodents (20 mg/kg, i.p.) to mimic cholinergic deficit. Administer 3-Bromo-vortioxetine (1–10 mg/kg, p.o.) for 14 days and assess Morris water maze performance. Include positive controls (e.g., donepezil) and measure acetylcholinesterase (AChE) activity in hippocampal tissue .
Q. What computational approaches predict the crystallographic behavior and protonation states of this compound in salt forms?
- Density Functional Theory (DFT) calculations can model preferred protonation sites (e.g., piperazine nitrogen vs. bromide counterion). Compare with Cambridge Structural Database (CSD) entries for analogous hydrobromide salts. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) validate predicted polymorphic forms .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions to avoid hydrolysis of the bromine substituent.
- Analytical validation : Include system suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) for HPLC methods .
- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate structural modifications (bromine position) with pharmacological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
